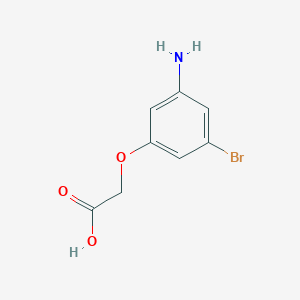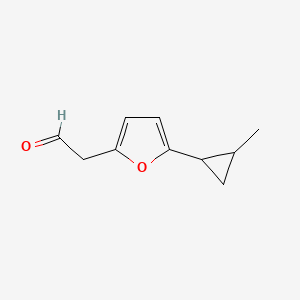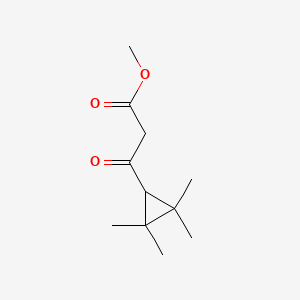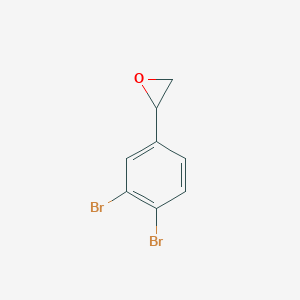![molecular formula C10H8F4O B13607589 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanal](/img/structure/B13607589.png)
3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanal is an organic compound characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a benzene ring, along with a propanal group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanal can be achieved through several methods. One common approach involves the reaction of 3-(trifluoromethyl)benzenepropanol with appropriate reagents. For instance, a solution of 3-(trifluoromethyl)benzenepropanol in dichloromethane can be treated with dimethyl sulfoxide (DMSO) and phosphorus pentoxide (P2O5) under controlled conditions to yield the desired aldehyde .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the manufacturer, but they generally involve similar reagents and conditions as those used in laboratory synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine and trifluoromethyl groups on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products
Oxidation: 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanoic acid.
Reduction: 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying the effects of fluorine and trifluoromethyl groups on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanal involves its interaction with specific molecular targets and pathways. The presence of the fluorine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can lead to changes in biological activity, making the compound useful in drug development and other applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-5-(trifluoromethyl)phenyl isocyanate: An isocyanate derivative with similar fluorine and trifluoromethyl groups.
3-(3-(Trifluoromethyl)phenyl)propanal: A related compound with a similar structure but lacking the fluorine atom.
5-Trifluoromethyl-2-formylphenylboronic acid: A boronic acid derivative with similar trifluoromethyl and formyl groups.
Uniqueness
3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanal is unique due to the combination of a fluorine atom and a trifluoromethyl group on the benzene ring, along with a propanal group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Eigenschaften
Molekularformel |
C10H8F4O |
|---|---|
Molekulargewicht |
220.16 g/mol |
IUPAC-Name |
3-[5-fluoro-2-(trifluoromethyl)phenyl]propanal |
InChI |
InChI=1S/C10H8F4O/c11-8-3-4-9(10(12,13)14)7(6-8)2-1-5-15/h3-6H,1-2H2 |
InChI-Schlüssel |
DLQHYDPIJHOMFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)CCC=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


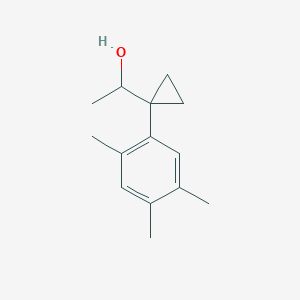
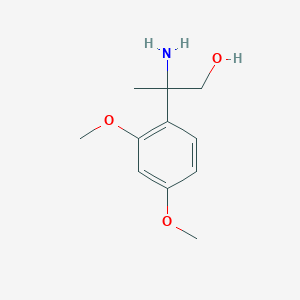

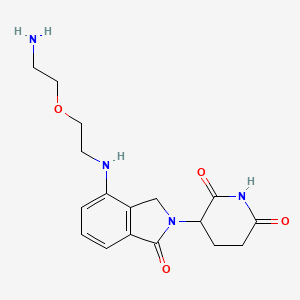

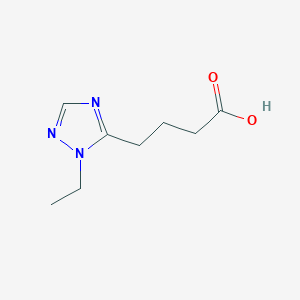

![tert-butylN-[(4-formyloxan-2-yl)methyl]carbamate](/img/structure/B13607553.png)
